molecular formula C31H32F3N3O5S B8692774 LTD4 antagonist 1

LTD4 antagonist 1

Cat. No.: B8692774
M. Wt: 615.7 g/mol
InChI Key: ULMFXAMQUGLVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LTD4 antagonist 1 is a useful research compound. Its molecular formula is C31H32F3N3O5S and its molecular weight is 615.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H32F3N3O5S

Molecular Weight

615.7 g/mol

IUPAC Name

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)indole-5-carboxamide

InChI

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)

InChI Key

ULMFXAMQUGLVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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COc1cc(C(=O)O)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
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reactant
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reactant
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reactant
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reactant
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Name
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid (250 mg), 4-dimethylaminopyridine (69.8 mg), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (127 mg) and 2-methylbenzenesulfonamide (95.4 mg) in methylene chloride (5 mL) was stirred under a nitrogen atmosphere for 24 hours. The mixture was diluted with methylene chloride, washed (10% (w/v) hydrochloric acid, water), and evaporated. The resulting rose-colored foam was dissolved in methylene chloride (5 mL), filtered through a 0.45 micron membrane filter, and precipitated by addition to hexane (50 mL). The solid was collected by filtration to give the title compound (189.2 mg, 57%) as a pale pink powder; mp 147°-149 ° C.
Name
3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
95.4 mg
Type
reactant
Reaction Step One
Quantity
69.8 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

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